molecular formula C11H15ClN4O B2887944 4-Piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride CAS No. 1365044-91-2

4-Piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride

Katalognummer B2887944
CAS-Nummer: 1365044-91-2
Molekulargewicht: 254.72
InChI-Schlüssel: WYSVTENBPUZZRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-Piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride” is a chemical compound that is likely to be a derivative of benzimidazole . Benzimidazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, involves a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized by various spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectral technique . For example, the 1H NMR spectrum of a similar compound, 3-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-1,2-benzothiazole, was reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a multi-step procedure . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-1,2-benzothiazole was reported to be a white crystalline solid with a melting point of 160–162°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Synthesis of Piperazine Derivatives : A study by Marvanová et al. (2016) focused on the synthesis and characterization of new piperazine derivatives, highlighting their potential as dual antihypertensive agents. The research involved the transformation of free bases into hydrochloride salts, with a focus on the protonation of nitrogen atoms in the piperazine ring, determined through solid-state analytical techniques (Marvanová et al., 2016).

Biological Evaluation and Potential Therapeutic Applications

  • Antimicrobial and Anthelmintic Activity : A study by Sanjeevarayappa et al. (2015) described the synthesis, characterization, and biological evaluation of a piperazine derivative, which exhibited moderate anthelmintic and poor antibacterial activities. The study emphasizes the importance of molecular structure in determining the bioactivity of synthesized compounds (Sanjeevarayappa et al., 2015).

Role in Drug Development

  • Intermediate for Antihypertensive Drug Development : Research by Ramesh et al. (2006) presented an improved process for preparing an important intermediate used in the development of the antihypertensive agent, Doxazosin. This highlights the compound's role in the synthesis of therapeutically relevant molecules (Ramesh et al., 2006).

Pharmacological Insights

  • Antibacterial Activity of Terazosin Derivatives : Kumar et al. (2021) explored the synthesis, characterization, and antibacterial activity of Terazosin hydrochloride drug and its derivatives. The study provides insights into the potential therapeutic applications of piperazine derivatives in treating bacterial infections (Kumar et al., 2021).

Novel Synthetic Approaches

  • Visible-Light-Driven Synthesis : Gueret et al. (2020) introduced a visible-light-promoted decarboxylative annulation protocol to synthesize 2-substituted piperazines, demonstrating an innovative approach to accessing these scaffolds under mild conditions. This method opens up new possibilities for the efficient synthesis of piperazine-based compounds (Gueret et al., 2020).

Zukünftige Richtungen

The future directions for this compound could involve further studies to understand its biological activities and potential applications in medicinal chemistry. It could also involve the development of new analogs of this compound to increase its biological activity .

Eigenschaften

IUPAC Name

4-piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c16-11-13-8-2-1-3-9(10(8)14-11)15-6-4-12-5-7-15;/h1-3,12H,4-7H2,(H2,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSVTENBPUZZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2NC(=O)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365044-91-2
Record name 4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.